E3 Ligase Ligand-Linker Conjugates 22

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

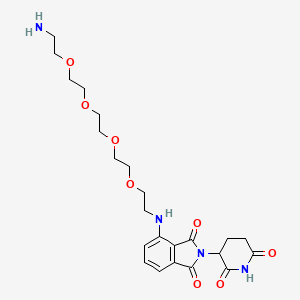

ポマリドミド-PEG4-C2-NH2は、ポマリドミドベースのセレブロンプロテアーゼリガンドと4ユニットのポリエチレングリコール(PEG)リンカーを組み込んだ合成化合物です。 この化合物は、主に細胞内の特定のタンパク質を標的化して分解するように設計されたプロテオリシス標的化キメラ(PROTAC)の合成の前駆体として使用されます .

準備方法

合成経路と反応条件

ポマリドミド-PEG4-C2-NH2の合成には、ポマリドミドとPEG4リンカーのコンジュゲーションが含まれます。このプロセスには、通常、次の手順が含まれます。

ポマリドミドの活性化: ポマリドミドは、ジメチルホルムアミド(DMF)などの適切な溶媒の存在下で、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して活性化されます。

リンカーの結合: 次に、活性化されたポマリドミドは、一端にアミン基を有するPEG4リンカーと反応させます。この反応は、通常、室温で連続攪拌して行われます。

精製: 得られた生成物は、カラムクロマトグラフィーなどの技術を使用して精製し、高純度のポマリドミド-PEG4-C2-NH2を得ます.

工業生産方法

ポマリドミド-PEG4-C2-NH2の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度のために最適化されており、一貫性と効率を確保するために自動反応器と精製システムを使用しています .

化学反応解析

反応の種類

ポマリドミド-PEG4-C2-NH2は、以下を含むさまざまな化学反応を起こします。

置換反応: PEG4リンカーのアミン基は、求核置換反応に関与できます。

カップリング反応: この化合物は、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用して、ペプチドカップリング反応を通じて他の分子とカップリングできます。

一般的な試薬と条件

試薬: DCC、DMF、DIC、HOBt。

条件: 室温、不活性雰囲気(窒素など)、連続攪拌。

主な生成物

これらの反応から生成される主な生成物は、通常、PROTACの合成に使用される、ポマリドミド-PEG4-C2-NH2と他の分子とのコンジュゲートです .

科学研究の応用

ポマリドミド-PEG4-C2-NH2は、以下のものを含む、科学研究において幅広い用途があります。

化学: 複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: タンパク質分解経路の研究に使用されます。

医学: がんなどの病気に対する標的療法の開発に使用されます。

化学反応の分析

Synthetic Pathways

The synthesis of E3 Ligase Ligand-Linker Conjugates 22 involves multiple synthetic pathways that can vary based on the desired properties of the final product. Key findings include:

-

Linker Flexibility : The length and flexibility of the linker significantly influence the efficacy of PROTACs. Studies have shown that optimal linker length allows for better spatial arrangement between the E3 ligase and target protein, enhancing ubiquitination efficiency .

-

Ligand Selection : The choice of E3 ligase ligand (e.g., cereblon or von Hippel-Lindau) can affect selectivity and potency against specific protein targets. Research indicates that different ligands can lead to varying degradation profiles for closely related protein isoforms .

Characterization Techniques

Characterization of this compound typically employs several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity and purity of synthesized compounds.

-

Mass Spectrometry (MS) : Employed to determine molecular weight and verify successful conjugation of ligand and linker.

-

High-Performance Liquid Chromatography (HPLC) : Utilized for assessing purity and separating reaction products.

Stock Solution Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 2.0304 mL | 10.1519 mL | 20.3037 mL |

| 5 mM | 0.4061 mL | 2.0304 mL | 4.0607 mL |

| 10 mM | 0.203 mL | 1.0152 mL | 2.0304 mL |

Molarity Calculation Example

To prepare a stock solution at a concentration of 10mM, one would dissolve 1mg of E3 Ligase Ligand-Linker Conjugate in 0.203mL of solvent.

科学的研究の応用

E3 Ligase Ligand-Linker Conjugates are components of Proteolysis Targeting Chimeric molecules (PROTACs). These conjugates incorporate a ligand for the E3 ubiquitin ligase and a linker . When linked to a target protein ligand (such as JQ1 for BRD4 protein or Molibresib for BET protein), these conjugates can form PROTACs that target the protein for ubiquitination and degradation . PROTACs have demonstrated good biological activity by targeting BET, estrogen receptors (ER), and androgen receptors .

E3 Ligase Ligand-Linker Conjugates 22 is a synthetic E3 ligase Ligand-Linker Conjugate that combines a Pomalidomide-based cereblon ligand with a 4-unit PEG linker used in PROTAC technology .

Key components of PROTACS

PROTACs are heterobifunctional molecules that consist of three key components :

The formation of ternary complexes leads to ubiquitination and proteasomal degradation of target proteins .

E3 Ligases

E3 ligases mediate the transfer of ubiquitin to substrate proteins, thus tagging them for degradation by the proteasome . PROTACs hijack this system by binding to both the target protein and an E3 ligase, resulting in the target protein's ubiquitination and subsequent degradation .

Cereblon (CRBN) and von Hippel-Lindau (VHL) ligands are the most popular E3 ligands for designing PROTAC degraders because of their strong and specific binding affinities to their targeted E3 ligases, acceptable physicochemical profiles, and well-characterized structural information of their binding modes .

作用機序

ポマリドミド-PEG4-C2-NH2は、E3ユビキチンリガーゼ複合体の構成要素であるセレブロンプロテアーゼを動員することにより、その効果を発揮します。この動員により、標的タンパク質のユビキチン化とそれに続く分解が起こります。 PEG4リンカーは、化合物の溶解性とバイオアベイラビリティを高め、標的タンパク質との相互作用を促進します .

類似化合物との比較

類似化合物

ポマリドミド-PEG2-C2-NH2: PEGリンカーが短い類似化合物。

ポマリドミド-PEG4-NH2: C2延長部がなく、構造と機能がわずかに異なります。

独自性

ポマリドミド-PEG4-C2-NH2は、ポマリドミドベースのセレブロンプロテアーゼリガンドと、C2延長部を備えた4ユニットのPEGリンカーの特定の組み合わせにより独自です。 この構造は、最適な溶解性とバイオアベイラビリティを提供し、PROTACの合成において非常に効果的です .

生物活性

E3 Ligase Ligand-Linker Conjugates 22, part of the broader class of Proteolysis Targeting Chimeras (PROTACs), represent a significant advancement in targeted protein degradation technology. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and implications in therapeutic applications.

Overview of this compound

This compound incorporates a pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker . This design allows for the selective recruitment of E3 ubiquitin ligases to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. The ability to induce targeted protein degradation has profound implications for drug discovery and therapeutic interventions, particularly in oncology and other diseases where protein dysregulation is prevalent.

The mechanism by which this compound operates involves several key steps:

- Binding : The conjugate binds to both the target protein and an E3 ligase, forming a ternary complex.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.

- Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation into smaller peptides.

This process is illustrated in the following table:

| Step | Description |

|---|---|

| Binding | Formation of a ternary complex with target protein and E3 ligase |

| Ubiquitination | Transfer of ubiquitin to the target protein facilitated by E3 ligase |

| Degradation | Recognition and degradation of polyubiquitinated protein by the proteasome |

Biological Activity and Efficacy

Research has demonstrated that this compound effectively degrades specific target proteins in various cellular contexts. For instance, studies have shown that conjugates with optimal linker lengths can selectively degrade closely related isoforms of proteins, highlighting the importance of linker design in achieving desired selectivity and potency .

Case Studies

- Antitumor Activity : In a study examining the effects of pomalidomide-PEG4 conjugates, it was found that these compounds could effectively degrade FoxP3 in regulatory T cells (Tregs), enhancing antitumor immunity in both mouse and human models .

- Protein Isoform Selectivity : Research indicated that variations in linker length significantly influenced degradation selectivity between isoforms such as CDK4 and CDK6. The study revealed that certain PROTACs exhibited preferential degradation capabilities, achieving DC50 values below 10 nM for specific targets .

Research Findings

Recent advancements in PROTAC technology have underscored the critical role that linker composition plays in determining pharmacokinetic properties and overall efficacy. For example:

- Linker Length Optimization : Studies indicate that shorter linkers may enhance degradation efficiency by positioning the E3 ligase optimally for ubiquitination .

- Diverse Applications : E3 ligase ligand-linker conjugates are being explored for various therapeutic targets beyond cancer, including neurodegenerative diseases and viral infections .

特性

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLHAPHCRDKBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。